Naphthoquinone,7-dimethoxy-5-hydroxy

Description

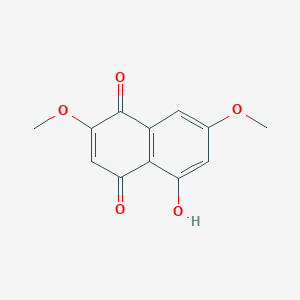

Naphthoquinone, 7-dimethoxy-5-hydroxy, is a derivative of 1,4-naphthoquinone (B94277), a structural motif found in numerous natural products, most notably Vitamin K. wikipedia.org The core structure consists of a naphthalene (B1677914) ring system with two ketone groups. The addition of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups to this core can dramatically alter its chemical and biological properties. The specific placement of a hydroxyl group at the 5th position and two methoxy groups at the 7th position is what defines this particular, yet seldom-studied, molecule.

The scientific journey into naphthoquinones began with the study of naturally occurring pigments. Compounds like Lawsone (2-hydroxy-1,4-naphthoquinone), isolated from the henna plant (Lawsonia inermis), and Juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), found in plants of the walnut family (Juglandaceae), have been used for millennia as dyes. wikipedia.orgjst.go.jp Their formal isolation and characterization in the 20th century marked a pivotal moment, shifting their study from traditional use to rigorous scientific inquiry. ijpsm.com

These early discoveries established the 1,4-naphthoquinone skeleton as a significant "pharmacophore"—a molecular framework responsible for biological activity. jst.go.jp The inherent reactivity of the quinone system, coupled with the modulating effects of substituents like hydroxyl groups, led to the exploration of their medicinal potential. This foundational work on simple hydroxylated naphthoquinones paved the way for investigating more complex derivatives, including those with multiple methoxy and hydroxy groups, in the pursuit of novel therapeutic agents. ijpsm.com

Research into hydroxylated and methoxylated naphthoquinones has followed several key trajectories, primarily focusing on their synthesis and potent biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. jst.go.jpnih.govmdpi.com

The position of hydroxyl and methoxy groups on the naphthoquinone ring is crucial in determining the compound's bioactivity. For instance, the difference in the hydroxyl group position between Lawsone (position 2) and its isomer Juglone (position 5) results in significantly different biological and chemical behaviors. researchgate.netnih.gov Studies have shown that these substitutions influence the molecule's redox properties—its ability to accept and donate electrons—which is a key mechanism behind their cytotoxicity to cancer cells and pathogens. mdpi.com This process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death. mdpi.comnih.gov

The introduction of methoxy groups, often in conjunction with hydroxyl groups, has been a common strategy to create new derivatives with enhanced or novel activities. Research on compounds such as 6-ethyl-2,7-dimethoxyjuglone and 5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione, isolated from fungi, has demonstrated significant anti-inflammatory and cytotoxic activities. nih.govnih.gov These findings underscore a research trend focused on exploring how different substitution patterns of hydroxyl and methoxy groups can fine-tune the therapeutic potential of the naphthoquinone scaffold.

Table 1: Selected Biological Activities of Hydroxylated and Methoxylated Naphthoquinone Derivatives

| Compound | Substitution Pattern | Reported Biological Activity | Reference |

|---|---|---|---|

| Juglone | 5-hydroxy | Cytotoxic, Antibacterial, Antifungal | jst.go.jpmdpi.com |

| Lawsone | 2-hydroxy | Cytotoxic, Antioxidant, Antibacterial | nih.govmdpi.com |

| Plumbagin (B1678898) | 5-hydroxy-2-methyl | Anticancer, Antimicrobial, Anti-inflammatory | mdpi.com |

| 6-Ethyl-2,7-dimethoxyjuglone | 5-hydroxy-2,7-dimethoxy-6-ethyl | Anti-inflammatory, Cytotoxic | nih.gov |

| 5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedione | 5-hydroxy-2,7-dimethoxy-6-(1-hydroxyethyl) | Anti-inflammatory, Cytotoxic | nih.govnih.gov |

The most significant research gap concerning Naphthoquinone, 7-dimethoxy-5-hydroxy is the profound lack of studies dedicated to its synthesis, characterization, and biological evaluation. While the literature is populated with data on numerous other isomers, this specific compound remains largely unexplored.

This gap presents a clear opportunity for future research. The primary direction should be the development of a reliable synthetic route to produce Naphthoquinone, 7-dimethoxy-5-hydroxy in quantities sufficient for thorough analysis. Following its synthesis, comprehensive structural characterization using modern spectroscopic techniques (such as NMR and mass spectrometry) would be essential.

Subsequently, a systematic evaluation of its biological activities is warranted. Based on the properties of related compounds, key areas of investigation should include:

Anticancer Activity: Screening against a panel of human cancer cell lines to determine its cytotoxic potential and selectivity. mdpi.com

Antimicrobial Properties: Testing against a range of pathogenic bacteria and fungi, including drug-resistant strains. mdpi.com

Structure-Activity Relationship (SAR) Studies: A comparative study of Naphthoquinone, 7-dimethoxy-5-hydroxy against its known isomers would provide invaluable insight into how the precise arrangement of the functional groups influences its biological effects.

By pursuing these research avenues, the scientific community can fill a notable void in the field of naphthoquinone chemistry and potentially uncover a new molecule with valuable therapeutic properties. The study of Naphthoquinone, 7-dimethoxy-5-hydroxy represents not just an academic curiosity, but a promising frontier in the ongoing search for novel bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2,7-dimethoxynaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-16-6-3-7-11(8(13)4-6)9(14)5-10(17-2)12(7)15/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMQOSYDJCMRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10316720 | |

| Record name | NSC305976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5518-91-2 | |

| Record name | NSC305976 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC305976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10316720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies for Naphthoquinone, 7 Dimethoxy 5 Hydroxy and Analogues

Phytochemical Investigations

Plants are a rich source of diverse naphthoquinones, where these compounds often play roles in defense and pigmentation.

Isolation from Plant Genera (e.g., Sinningia reitzii, Diospyros, Euclea)

Phytochemical studies have successfully isolated 7-methyljuglone (B1678795) and its derivatives from various plant genera. The tubers of Sinningia reitzii, a subshrub native to Brazil, have been found to contain a variety of naphthoquinones, including 5,6-dihydroxy-7-methoxy-α-dunnione and 8-hydroxy-6,7-dimethoxy-α-dunnione. researchgate.netfigshare.com Additionally, known compounds such as 6,8-dihydroxy-7-methoxy-α-dunnione and 5-hydroxy-6,7-dimethoxy-α-dunnione have also been identified in this plant. researchgate.netscielo.br

The genus Diospyros is well-known for producing naphthoquinones. ajabs.orgresearchgate.net Species such as Diospyros mespiliformis and Diospyros virginiana have been reported to contain isodiospyrin, a dimer of 7-methyljuglone. rsc.org Other related compounds isolated from Diospyros species include plumbagin (B1678898) and diospyrin (B1219850). ajabs.orgrsc.org

The genus Euclea, particularly Euclea natalensis and Euclea divinorum, is another significant source of 7-methyljuglone and related compounds. nih.govfrontiersin.orgprota4u.org Research has documented the isolation of 7-methyljuglone, isodiospyrin, neodiospyrin, diospyrin, and shinanolone from these plants. prota4u.orgresearchgate.net The root bark is often the primary source of these naphthoquinones in Euclea species. frontiersin.orgprota4u.org

| Plant Genus | Isolated Naphthoquinone Analogues | Plant Part |

| Sinningia reitzii | 5,6-dihydroxy-7-methoxy-α-dunnione, 8-hydroxy-6,7-dimethoxy-α-dunnione, 6,8-dihydroxy-7-methoxy-α-dunnione, 5-hydroxy-6,7-dimethoxy-α-dunnione | Tubers |

| Diospyros | Isodiospyrin, Plumbagin, Diospyrin, Mamegakinone | Bark, Wood, Roots |

| Euclea | 7-Methyljuglone, Isodiospyrin, Neodiospyrin, Diospyrin, Shinanolone | Root-bark, Leaves |

Extraction and Purification Protocols for Hydroxylated/Methoxylated Naphthoquinones

The isolation of hydroxylated and methoxylated naphthoquinones from plant materials involves a series of extraction and purification steps. The choice of solvent and chromatographic technique is crucial for obtaining pure compounds.

A general procedure often begins with the air-drying and powdering of the plant material. This is followed by extraction with organic solvents of varying polarity. For instance, maceration of powdered leaves in hot water, followed by acidification and extraction with diethyl ether, has been used to isolate lawsone (2-hydroxy-1,4-naphthoquinone). cabidigitallibrary.orgsphinxsai.comscribd.com Soxhlet extraction is another common technique, although in some cases, prior cleavage of glycosidic precursors may be necessary. sphinxsai.com

Column chromatography is a key step in the purification of crude extracts. cabidigitallibrary.org Silica gel is frequently used as the stationary phase, with various solvent systems as the mobile phase. For example, a mixture of ethanol (B145695) and ethyl acetate (B1210297) has been employed to purify lawsone. cabidigitallibrary.orgscribd.com Flash column chromatography with solvent systems like hexanes/ethyl acetate is also utilized for the purification of hydroxylated naphthoquinone derivatives. aua.gr The progress of purification is typically monitored by thin-layer chromatography (TLC). cabidigitallibrary.orgsphinxsai.com

Mycological and Microbial Source Exploration

Microorganisms, including fungi and bacteria, are prolific producers of a wide array of secondary metabolites, including naphthoquinones.

Isolation from Fungal and Bacterial Strains (e.g., Talaromyces sp., Streptomyces sp., Cylindrocarpon species)

Fungi of the genus Talaromyces are known to produce a diverse range of secondary metabolites. nih.govunina.it While specific isolation of 7-methyljuglone from this genus is not widely reported, they are known to produce other complex polyketides, which are biosynthetic precursors to naphthoquinones. nih.govresearchgate.net

The genus Streptomyces is a well-documented source of novel naphthoquinones. nih.govnih.gov Fermentation of Streptomyces sp. has led to the isolation of various naphthoquinone-based compounds, including meroterpenoids. nih.govtandfonline.commdpi.comtandfonline.com These compounds often feature a naphthoquinone core with various modifications.

Fungal species such as Cylindrocarpon sp. have also been identified as producers of naphthoquinones. For example, 2-acetonyl-3,5-dihydroxy-7-methoxy-1,4-naphthoquinone has been isolated from Cylindrocarpon sp. C.M.I. 127996. researchgate.net

| Microbial Genus/Species | Isolated Naphthoquinone Analogues |

| Talaromyces sp. | Various polyketides (precursors) |

| Streptomyces sp. | Novel naphthoquinones, Naphthoquinone-based meroterpenoids |

| Cylindrocarpon sp. | 2-acetonyl-3,5-dihydroxy-7-methoxy-1,4-naphthoquinone |

Fermentation and Isolation Techniques for Microbial Naphthoquinones

The production of naphthoquinones from microbial sources typically involves fermentation in a suitable culture medium, followed by extraction and purification.

Solid-state fermentation is one method used for the cultivation of fungi like Talaromyces purpurogenus. frontiersin.org After fermentation, the microbial biomass and culture broth are extracted to isolate the desired compounds.

For Streptomyces, fermentation is often carried out in liquid culture. The naphthoquinones can be isolated from both the culture filtrate and the mycelium by extraction with lower aliphatic alcohols. nih.gov Purification of the crude extract is then achieved using techniques such as gel filtration. nih.gov Assay-guided fractionation, where fractions are tested for a specific biological activity, can also be employed to guide the isolation of novel compounds. nih.gov The structures of the isolated compounds are typically elucidated using spectroscopic methods such as NMR and mass spectrometry. nih.gov

Biosynthetic Pathways and Precursor Studies of Naphthoquinone, 7 Dimethoxy 5 Hydroxy

Elucidation of Core Naphthoquinone Biosynthesis

The bicyclic ring system of naphthoquinones can be assembled through multiple distinct biosynthetic pathways, which often converge on a common structural theme. nih.gov These pathways utilize different primary metabolites as starting materials, reflecting the diverse evolutionary origins of these compounds in nature. nih.govnih.gov The primary routes implicated in the formation of the 1,4-naphthoquinone (B94277) core are the Shikimate, Homogentisate (B1232598), and Polyacetate-Malonate pathways. nih.govscienceopen.com

The shikimate pathway is a central metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids. wikipedia.orgnih.gov This pathway serves as a critical gateway for producing precursors for a vast array of aromatic secondary metabolites, including naphthoquinones. nih.govfrontiersin.org The process begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway, which ultimately yields chorismate. nih.govresearchgate.net

Chorismate is a key branch-point metabolite that provides one of the rings for the naphthoquinone structure. scienceopen.com Specifically, in the well-established o-succinylbenzoate (OSB) pathway, chorismate is converted through a series of enzymatic steps into 1,4-dihydroxy-2-naphthoic acid (DHNA). scienceopen.com This intermediate is a direct precursor to phylloquinone (Vitamin K1) and various other naphthoquinones. scienceopen.com For instance, in the biosynthesis of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), radiolabeling studies have shown that the carboxyl group of shikimate is distributed between the two keto groups of the final product, indicating the involvement of a symmetrical intermediate like 1,4-naphthoquinone, which is derived from DHNA. scienceopen.com

The homogentisate (HGA) pathway represents an alternative route to the naphthoquinone skeleton. nih.gov This pathway also originates from the shikimate route, utilizing the aromatic amino acid tyrosine. nih.gov Tyrosine is catabolized to form homogentisic acid (2,5-dihydroxyphenylacetate). researchgate.net

In this pathway, homogentisate undergoes decarboxylation to form toluquinol. nih.gov This intermediate then combines with a prenyl unit, typically derived from the mevalonic acid (MVA) pathway, to construct the second ring and complete the naphthoquinone framework. nih.govscienceopen.com This route is notably active in certain plant families, such as the Ericaceae, for the production of compounds like chimaphilin (B162187) (2,7-dimethyl-1,4-naphthoquinone). nih.govscienceopen.com

The polyacetate-malonate pathway is a third major route for the biosynthesis of aromatic compounds, including some naphthoquinones. nih.govchegg.com This pathway is fundamentally different from the shikimate-derived routes as it utilizes acetyl-CoA and malonyl-CoA as its primary building blocks. sips.org.inslideshare.net

The mechanism involves a polyketide synthase (PKS) enzyme, which catalyzes the sequential condensation of a starter unit (typically acetyl-CoA) with several extender units (malonyl-CoA). chegg.comsips.org.in This process forms a linear poly-β-keto chain, which is highly reactive. sips.org.in The enzyme holds this chain in a specific conformation, facilitating a series of intramolecular cyclization and aromatization reactions to form the bicyclic naphthoquinone ring system. sips.org.in This pathway is a common strategy for the production of naphthoquinones in fungi and bacteria. chegg.com

Enzymatic Transformations in Naphthoquinone, 7-dimethoxy-5-hydroxy Formation

Once the core 1,4-naphthoquinone skeleton is formed, a series of tailoring reactions are required to achieve the final structure of Naphthoquinone, 7-dimethoxy-5-hydroxy. These modifications are catalyzed by specific classes of enzymes that add functional groups, such as hydroxyl and methoxy (B1213986) groups, to precise positions on the aromatic rings.

The two methoxy groups present in Naphthoquinone, 7-dimethoxy-5-hydroxy are installed by the action of O-methyltransferases (OMTs). These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the naphthoquinone substrate. researchgate.netmaxapress.com Plant OMTs are a diverse family of enzymes that exhibit high substrate and regioselectivity, ensuring that methylation occurs at the correct positions. researchgate.net The methylation of hydroxyl groups can alter the compound's solubility, stability, and biological activity. maxapress.com While the specific OMTs for Naphthoquinone, 7-dimethoxy-5-hydroxy have not been characterized, the mechanism is conserved across the biosynthesis of many methylated natural products.

Table 1: Examples of O-Methyltransferases in Plant Secondary Metabolism

| Enzyme Name | Abbreviation | Plant Source | Substrate(s) | Function |

| Caffeic acid O-methyltransferase | COMT | Musella lasiocarpa | Caffeic acid, Myricetin, Luteolin | Catalyzes the O-methylation of various flavonoids and phenylpropanoids. maxapress.com |

| Chalcone (B49325) O-methyltransferase | ChOMT | Medicago sativa | Isoliquiritigenin (a chalcone) | Methylates the 2'-hydroxyl group of the chalcone, a key step in flavonoid biosynthesis. researchgate.net |

| Isoflavone O-methyltransferase | IOMT | Medicago sativa | Daidzein (an isoflavone) | Essential for the biosynthesis of the phytoalexin medicarpin. researchgate.net |

| Demethylphylloquinone methyltransferase | - | Arabidopsis thaliana | Demethylphylloquinone | Catalyzes a ring methylation step in the biosynthesis of phylloquinone (Vitamin K1). scienceopen.com |

The introduction of the 5-hydroxy group, as well as the hydroxyl groups that are subsequently methylated to form the 7-dimethoxy substituents, is a critical step catalyzed by hydroxylase enzymes. nih.gov Among the most important and widespread families of hydroxylases in plant secondary metabolism are the cytochrome P450-dependent monooxygenases (CYP450s). scielo.brnih.gov

These enzymes are typically membrane-bound proteins that utilize a heme cofactor. researchgate.net The catalytic cycle involves the activation of molecular oxygen using electrons supplied by a cofactor, usually NADPH, via a P450 reductase partner protein. nih.gov This process allows for the insertion of one oxygen atom into the aromatic ring of the naphthoquinone precursor, forming a hydroxyl group. nih.gov The substrate specificity of different CYP450 enzymes dictates the position of hydroxylation on the naphthoquinone scaffold. nih.govnih.gov For example, the conversion of 1,4-naphthoquinone to its hydroxylated derivative, juglone, is proposed to be carried out by a hydroxylase, potentially from the cytochrome P450 family. nih.gov

Table 2: Examples of Cytochrome P450 Enzymes in Naphthoquinone and Related Biosynthesis

| Enzyme Family | Specific Enzyme | Organism/System | Substrate | Function |

| CYP76B | CYP76B74, CYP76B100 | Arnebia euchroma | Geranylhydroquinone | Catalyzes the hydroxylation of an intermediate in shikonin (B1681659) biosynthesis. nih.gov |

| CYP1A2 | CYP1A2 (human) | Human Liver Microsomes | 1-Naphthol | Metabolizes naphthalene (B1677914) derivatives, producing 1,4-naphthoquinone. nih.gov |

| CYP3A4 | CYP3A4 (human) | Human Liver Microsomes | Naphthalene, CNFD | Involved in the metabolism and hydroxylation of naphthalene and synthetic naphthoquinones. scielo.brnih.gov |

| CYP2C9 | CYP2C9 (human) | Human Liver Microsomes | CNFD (a synthetic naphthoquinone) | Shows high metabolic capacity for the biotransformation of naphthoquinone derivatives. scielo.brscielo.br |

Redox Processes in Biosynthetic Routes

Redox reactions, encompassing both oxidation and reduction, are fundamental to the biosynthesis of Naphthoquinone, 7-dimethoxy-5-hydroxy. These processes are not only integral to the initial formation of the polyketide chain but also play a pivotal role in the subsequent tailoring of the naphthoquinone core to yield the final, highly substituted product. These reactions are catalyzed by a diverse array of oxidoreductase enzymes.

The initial steps of naphthoquinone biosynthesis via the polyketide pathway involve the sequential condensation of acetate (B1210297) units to form a poly-β-keto chain. The functionality of this chain is determined by a suite of enzymes within the polyketide synthase (PKS) complex, including ketoreductases, which catalyze the reduction of keto groups. These reductive steps are critical in determining the folding pattern of the polyketide chain and the subsequent cyclization to form the aromatic naphthoquinone skeleton.

Following the formation of the basic naphthoquinone ring system, a series of oxidative reactions are essential for the introduction of hydroxyl groups. A key class of enzymes involved in this process is the cytochrome P450-dependent monooxygenases. nih.govnih.gov These enzymes utilize molecular oxygen and a reducing equivalent, typically NADPH, to hydroxylate specific positions on the aromatic rings. nih.gov For instance, the biosynthesis of the well-known naphthoquinone, juglone (5-hydroxy-1,4-naphthoquinone), is proposed to involve the hydroxylation of a 1,4-naphthoquinone intermediate by a hydroxylase, likely a cytochrome P450 monooxygenase. nih.gov This provides a strong model for the introduction of the 5-hydroxy group in Naphthoquinone, 7-dimethoxy-5-hydroxy.

The subsequent methoxy groups found at the 7-position of the target molecule are the result of methylation reactions that follow hydroxylation. While methylation itself is not a redox reaction, the preceding hydroxylation step is a critical oxidative process. The enzymes responsible for these hydroxylations are central to the diversification of naphthoquinone structures in nature.

| Biosynthetic Step | Enzyme Class | Redox Process | Function |

| Polyketide Chain Formation | Polyketide Synthase (PKS) with Ketoreductase domains | Reduction | Reduction of keto groups during chain elongation, influencing cyclization. |

| Aromatization/Cyclization | Cyclases/Aromatases | Oxidation | Formation of the aromatic naphthoquinone core. |

| Hydroxylation | Cytochrome P450 Monooxygenases | Oxidation | Introduction of hydroxyl groups at specific positions on the naphthoquinone ring. nih.gov |

| Methylation Precursor | Oxidoreductases | Oxidation | Generation of S-adenosylmethionine (SAM), the methyl group donor. |

Detailed Research Findings

Research into the biosynthesis of various naphthoquinones has illuminated the critical role of redox enzymes. Studies on the biosynthesis of shikonin, another complex naphthoquinone, have identified a geranylhydroquinone 3''-hydroxylase, which is a cytochrome P450-dependent monooxygenase requiring NADPH and molecular oxygen. nih.gov This enzyme is responsible for a key hydroxylation step in the pathway. nih.gov

Furthermore, the general metabolism of quinones in biological systems highlights their inherent redox activity. Enzymes such as NAD(P)H:quinone oxidoreductases can catalyze the two-electron reduction of quinones to hydroquinones. While often associated with the mechanism of action and detoxification of quinones, similar reductive steps are plausible within biosynthetic pathways to prepare the molecule for subsequent enzymatic modifications. The interconversion between the quinone and hydroquinone (B1673460) forms is a recurring theme in their biochemistry.

In the context of polyketide-derived naphthoquinones, the tailoring enzymes that follow the initial synthesis of the carbon skeleton are of paramount importance. The genetic clusters responsible for the biosynthesis of these compounds often contain genes encoding for oxidoreductases, underscoring their integral role in the biosynthetic pathway. The precise sequencing of these hydroxylation and subsequent methylation events dictates the final structure of the natural product. For Naphthoquinone, 7-dimethoxy-5-hydroxy, it is hypothesized that a series of regio- and stereospecific hydroxylations catalyzed by cytochrome P450s, followed by methylations, leads to the final decorated naphthoquinone.

Synthetic Methodologies and Chemical Modifications of Naphthoquinone, 7 Dimethoxy 5 Hydroxy

Total Synthesis Approaches to the Core Scaffold

The construction of the fundamental 5-hydroxy-7-substituted-1,4-naphthoquinone framework, a close analogue to the target molecule, relies on precise and controlled chemical reactions to ensure the correct arrangement of substituents.

Regioselective Functionalization Strategies

Regioselectivity is paramount in the synthesis of asymmetrically substituted naphthoquinones. A prominent strategy for achieving this control is demonstrated in the synthesis of 7-methyljuglone (B1678795), a naturally occurring naphthoquinone. figshare.comresearchgate.netnih.gov This approach utilizes readily available starting materials and proceeds through several key steps to build the fused polycyclic system. figshare.comtandfonline.com

The synthesis commences with a Stobbe condensation between 2,5-dimethoxy benzaldehyde (B42025) and diethyl succinate. figshare.comtandfonline.com This reaction is crucial for establishing the initial carbon framework. The subsequent intramolecular cyclization of the condensation product affords a naphthoate derivative, specifically ethyl 4-acetoxy-5,8-dimethoxy-2-naphthoate. tandfonline.com This sequence ensures that the methoxy (B1213986) groups, and ultimately the other substituents, are placed in the desired positions on the aromatic ring. Compared to older methods like Friedel-Crafts cycloacylation, which often require harsh conditions, this route offers milder reaction conditions suitable for larger-scale preparations. figshare.comresearchgate.net

Table 1: Key Steps in a Regioselective Synthesis of a 7-Substituted Juglone (B1673114) Scaffold

| Step | Reaction | Starting Materials | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| 1 | Stobbe Condensation | 2,5-dimethoxy benzaldehyde, Diethyl succinate | - | Condensation adduct | figshare.com, tandfonline.com |

| 2 | Intramolecular Cyclization | Stobbe condensation product | - | Ethyl 4-acetoxy-5,8-dimethoxy-2-naphthoate | tandfonline.com |

| 3 | Reduction | Naphthoate derivative | LiAlH₄ | 2-Naphthylmethanol derivative | tandfonline.com |

| 4 | Debenzylation/Dehydroxylation | Naphthylmethanol derivative | Pd(OH)₂/C, H₂ | 2-Methylnaphthalene derivative | tandfonline.com |

Oxidative Cyclization and Annulation Reactions

Oxidative processes are fundamental to the formation of the quinone ring from hydroquinone (B1673460) or methoxy-substituted aromatic precursors. scispace.com In the final step of the 7-methyljuglone synthesis, an oxidative demethylation is performed using cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). figshare.comtandfonline.com This reagent effectively converts the dimethoxy naphthalene (B1677914) intermediate into the target 5-hydroxy-1,4-naphthoquinone structure.

Other oxidative reactions are also employed in the synthesis of related compounds. For instance, α-tetralones can be oxidized to hydroxynaphthoquinones using oxygen and potassium t-butoxide. mdpi.com Furthermore, oxidative cyclization reactions are used to construct additional fused rings onto the naphthoquinone scaffold, such as in the synthesis of furonaphthoquinones, where reagents like mercuric acetate (B1210297) (Hg(OAc)₂) or CAN can be used to mediate the cyclization. rsc.org These reactions highlight the versatility of oxidative methods in building complex quinone-containing molecules. scispace.comrsc.org

One-Pot Synthetic Procedures

One-pot syntheses, which involve multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. While the development of such procedures is a major goal in modern organic synthesis, specific one-pot protocols for the multi-step total synthesis of complex naphthoquinones like 7-dimethoxy-5-hydroxy-naphthoquinone are not extensively documented in the literature. researchgate.netfip.org Syntheses of simpler quinazoline (B50416) or pyrazoline derivatives have been achieved through one-pot methods, demonstrating the potential of this approach. fip.orgmdpi.com The application of these principles to the intricate synthesis of poly-substituted naphthoquinones remains an area for future development.

Derivatization and Analogue Synthesis

Once the core naphthoquinone scaffold is obtained, it can be further modified to produce a diverse range of analogues. These modifications can involve introducing new substituents onto the ring system or altering the existing hydroxyl and methoxy groups.

Introduction of Substituents at Naphthoquinone Ring Positions

The naphthoquinone ring is susceptible to various chemical transformations, allowing for the introduction of a wide array of functional groups.

Nucleophilic Addition: The electron-deficient quinone ring readily undergoes nucleophilic addition. Thioether-type derivatives of juglone (5-hydroxy-1,4-naphthoquinone) can be synthesized by reacting it with various thiol nucleophiles in ethanol (B145695). nih.govacs.org Similarly, amino-substituted naphthoquinones can be prepared through the oxidative coupling amination of 1,4-naphthoquinone (B94277) with amines, a reaction that can be mediated by reagents like t-BuOK under air. nih.gov These reactions typically occur at the C2 or C3 position of the quinone ring.

Friedel-Crafts Reactions: This classic method can be used to introduce acyl or alkyl groups. For example, the synthesis of 7-methyljuglone has been achieved via a one-step Friedel-Crafts acylation reaction between maleic anhydride (B1165640) and 4-chloro-3-methylphenol, which, after a reduction step, yields the final product. researchgate.netup.ac.zanih.gov

Halogenation: Bromine can be added to the juglone core to create brominated intermediates, which are versatile precursors for further nucleophilic substitution reactions. nih.govacs.org

Modification of Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups on the naphthoquinone ring are key sites for chemical modification, enabling the synthesis of a variety of derivatives.

Modification of the Hydroxyl Group: The phenolic hydroxyl group at the C5 position can be readily derivatized. It can be propargylated using propargyl bromide in the presence of a base like sodium hydride (NaH), introducing a terminal alkyne. nih.gov This alkyne moiety can then be used in subsequent reactions, such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), to attach more complex side chains. nih.gov The hydroxyl group can also be acylated using acetic anhydride to form an acetyl ester. researchgate.net

Modification of Methoxy Groups: Methoxy groups on the aromatic ring can be cleaved (demethylated) to form hydroxyl groups, a common strategy in the final stages of natural product synthesis to unmask a phenol. mdpi.com Conversely, hydroxyl groups can be methylated to form methoxy groups. For example, treating juglone with acetic anhydride and sulfuric acid, followed by refluxing in methanolic HCl, can lead to the formation of 5-hydroxy-3-methoxy-1,4-naphthoquinone, demonstrating the introduction of a methoxy group onto the quinone ring. nih.gov The interconversion of these two functional groups provides a powerful tool for creating structural diversity. rsc.org

Table 2: Examples of Derivatization Reactions on the Naphthoquinone Scaffold

| Reaction Type | Position(s) | Reagents | Functional Group Introduced/Modified | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | C2/C3 | R-SH, ethanol | Thioether (-SR) | nih.gov, acs.org |

| Oxidative Amination | C2 | Amines, t-BuOK | Amino (-NR₂) | nih.gov |

| Propargylation | C5-OH | Propargyl bromide, NaH | Propargyl ether (-OCH₂C≡CH) | nih.gov |

| Acetylation | C5-OH | Acetic anhydride, H₂SO₄ | Acetate (-OAc) | researchgate.net |

Table of Compounds Mentioned

Synthesis of Dimers and Other Oligomeric Forms

The synthesis of dimeric and oligomeric forms of naphthoquinones is a significant area of research, as these structures often exhibit enhanced or novel biological activities compared to their monomeric counterparts. While specific methodologies for the dimerization of 7-dimethoxy-5-hydroxy-naphthoquinone are not extensively detailed in the available literature, strategies employed for structurally related naphthoquinones, such as diospyrin (B1219850) and its analogues, provide valuable insights into potential synthetic pathways.

Diospyrin, a bisnaphthoquinonoid, serves as a key example of a naturally occurring naphthoquinone dimer. nih.govresearchgate.net It is formed from the dimerization of 7-methyljuglone. The synthesis of diospyrin derivatives and analogues often involves modification of the parent natural product. For instance, diospyrin dimethyl ether can be synthesized from diospyrin using ethyl iodide and silver oxide. oup.com This ether derivative can then serve as a starting material for further modifications, such as the introduction of aminoacetate substituents. oup.com Another approach involves the dimerization of lawsone, a structurally related naphthoquinonoid plant product, to create analogues of diospyrin. oup.com

Oxidative coupling is a common strategy for the formation of C-C or C-N bonds to link monomeric units. Iron(II)-catalyzed oxidative coupling has been successfully used in the synthesis of pyrrolonaphthoquinones and furanonaphthoquinones from vicinal diols and 2-amino-1,4-naphthoquinone. researchgate.net This method involves the in situ oxidation of diols to α-hydroxy carbonyl compounds, which then react with the aminonaphthoquinone. researchgate.net Furthermore, transition-metal-free oxidative coupling amination of 1,4-naphthoquinone with various amines can be achieved using potassium tert-butoxide (t-BuOK) at room temperature, providing an efficient route to 2-amino-1,4-naphthoquinones. nih.govrsc.org These methodologies could potentially be adapted for the intermolecular coupling of 7-dimethoxy-5-hydroxy-naphthoquinone monomers.

The table below summarizes some of the key compounds involved in the synthesis of naphthoquinone dimers and their analogues.

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective synthetic methods for chiral naphthoquinone analogues is of great interest due to the potential for stereoisomers to exhibit different pharmacological profiles. While the stereoselective synthesis specifically targeting chiral analogues of 7-dimethoxy-5-hydroxy-naphthoquinone is not well-documented, general principles of asymmetric synthesis and methodologies applied to other complex molecules can be considered.

One of the primary strategies for achieving stereoselectivity is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. wikipedia.org Various chiral auxiliaries derived from naturally occurring compounds like amino acids, carbohydrates, and terpenes have been successfully employed in the asymmetric synthesis of complex biologically active molecules. nih.gov Examples of widely used auxiliaries include Evans' oxazolidinones, Corey's chiral auxiliaries, and Oppolzer's camphorsultam. nih.gov These auxiliaries have proven effective in a range of reactions, including aldol (B89426) additions, alkylations, and Diels-Alder reactions, often providing high levels of diastereoselectivity. scielo.org.mxpurdue.edu

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, a novel chiral thiourea (B124793) catalyst has been developed for the efficient synthesis of chiral naphthoquinones, achieving excellent yields and high enantioselectivities (90-98% ee). rsc.org The development of asymmetric multicomponent reactions also offers an efficient route to complex chiral molecules, allowing for the formation of multiple C-C bonds and the creation of several contiguous chiral centers in a single step. purdue.edu

In the context of synthesizing chiral natural products, asymmetric total synthesis often relies on key stereochemistry-inducing steps. For example, the asymmetric total synthesis of (−)-vindoline was achieved using a tandem intramolecular [4+2]/[3+2] cycloaddition cascade, where a chiral substituent on the tether connecting the dienophile and the oxadiazole controlled the facial selectivity of the initial Diels-Alder reaction, thereby setting the absolute stereochemistry of the subsequent six stereocenters. nih.gov

The table below lists some common chiral auxiliaries and strategies that could be potentially applied to the stereoselective synthesis of chiral analogues of 7-dimethoxy-5-hydroxy-naphthoquinone.

Molecular and Cellular Mechanisms of Action of Naphthoquinone, 7 Dimethoxy 5 Hydroxy and Its Derivatives

Redox Homeostasis Modulation

Naphthoquinones, a class of organic compounds including 7-dimethoxy-5-hydroxy-1,4-naphthoquinone, are known to significantly influence the redox balance within cells. Their chemical structure allows them to participate in redox reactions, thereby modulating cellular redox homeostasis. This modulation is a key aspect of their biological activity and is achieved through various interconnected mechanisms.

Reactive Oxygen Species (ROS) Generation and Detoxification Pathways

Naphthoquinones are recognized for their ability to generate reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The generation of ROS by naphthoquinones is a central element of their cytotoxic effects. This process is often initiated by the reduction of the quinone moiety to a semiquinone radical, which can then transfer an electron to molecular oxygen to form the superoxide (B77818) anion (O₂⁻). This superoxide anion can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

Studies on related naphthoquinones, such as juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), have demonstrated a concentration-dependent increase in intracellular ROS levels. For instance, treatment of cancer cells with juglone has been shown to significantly elevate ROS production, leading to oxidative stress and subsequent cell death. The cytotoxicity of many naphthoquinones is largely attributed to this induction of oxidative stress. nih.gov

Cells possess intricate detoxification pathways to counteract the damaging effects of ROS. These pathways involve both enzymatic and non-enzymatic antioxidants. Key enzymes in these pathways include superoxide dismutase (SOD), which converts superoxide to hydrogen peroxide, and catalase and glutathione (B108866) peroxidase, which detoxify hydrogen peroxide. Naphthoquinones can overwhelm these detoxification systems, leading to a state of oxidative stress.

| Compound | Cell Line | Effect on ROS | Reference |

| Juglone (5-hydroxy-1,4-naphthoquinone) | Various cancer cells | Increased intracellular ROS levels | nih.gov |

| Plumbagin (B1678898) | Various cancer cells | Increased intracellular ROS levels | nih.gov |

| Menadione | HaCaT keratinocytes | Increased superoxide formation | nih.gov |

Redox Cycling and Semiquinone Radical Formation

A fundamental mechanism by which naphthoquinones generate ROS is through a process known as redox cycling. This process involves the enzymatic reduction of the quinone to a semiquinone radical, which is an unstable intermediate. This reduction is often catalyzed by flavoenzymes, such as NADPH-cytochrome P450 reductase.

Once formed, the semiquinone radical can readily donate an electron to molecular oxygen, regenerating the parent quinone and producing a superoxide anion. The parent quinone is then free to undergo another round of reduction, thus establishing a futile cycle that continuously generates ROS. This redox cycling leads to a sustained state of oxidative stress within the cell. The formation of semiquinone radicals has been detected in studies of naphthoquinones like juglone and plumbagin. nih.govacs.org

The efficiency of redox cycling and the stability of the semiquinone radical are influenced by the specific chemical structure of the naphthoquinone derivative. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the naphthoquinone ring can affect its reduction potential and, consequently, its ability to participate in redox cycling. While direct evidence for 7-dimethoxy-5-hydroxy-1,4-naphthoquinone is limited, the presence of the quinone core strongly suggests its capability to undergo redox cycling and form semiquinone radicals. researchgate.net

Interaction with Cellular Antioxidant Systems (e.g., Glutathione Depletion)

Glutathione (GSH) is a major non-enzymatic antioxidant in cells, playing a crucial role in detoxifying ROS and electrophilic compounds. Naphthoquinones can interact with and deplete cellular glutathione pools through two primary mechanisms: direct conjugation and oxidation as a result of redox cycling.

The electrophilic nature of the naphthoquinone ring allows for direct nucleophilic addition of glutathione, a process known as arylation. This reaction forms a covalent bond between the naphthoquinone and glutathione, leading to its consumption.

Furthermore, the ROS generated through the redox cycling of naphthoquinones can lead to the oxidation of GSH to glutathione disulfide (GSSG) by the enzyme glutathione peroxidase. The regeneration of GSH from GSSG requires the enzyme glutathione reductase and the consumption of NADPH. Sustained redox cycling can therefore lead to a significant depletion of the cellular GSH pool. Studies on juglone and other naphthoquinones have demonstrated a marked decrease in intracellular GSH levels following exposure. nih.govacs.org This depletion of glutathione enhances the cytotoxicity of naphthoquinones by rendering the cells more susceptible to oxidative damage. nih.govnih.gov

| Compound | Cell Line | Effect on Glutathione (GSH) | Reference |

| Juglone (5-hydroxy-1,4-naphthoquinone) | HaCaT keratinocytes | Significant depletion | nih.gov |

| Menadione | HaCaT keratinocytes | Significant depletion | nih.gov |

| 1,4-Naphthoquinone (B94277) | V79 cells | Depletion of total glutathione | researchgate.net |

Enzyme Inhibition and Activation

In addition to modulating redox homeostasis, naphthoquinones and their derivatives can exert their biological effects by interacting with and modulating the activity of various enzymes. These interactions can either inhibit or, in some cases, activate enzymatic functions, leading to a cascade of downstream cellular events.

NAD(P)H:Quinone Oxidoreductase (NQO1) Interaction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoenzyme that plays a dual role in the metabolism of quinones. It primarily catalyzes the two-electron reduction of quinones to hydroquinones, a process that is generally considered a detoxification pathway. This is because the hydroquinone (B1673460) is more water-soluble and can be more readily conjugated and excreted. Furthermore, by bypassing the one-electron reduction that forms the reactive semiquinone radical, NQO1 can prevent the initiation of redox cycling.

However, the interaction of certain naphthoquinones with NQO1 can also lead to a bioactivation pathway. For some quinones, the resulting hydroquinone is unstable and can auto-oxidize back to the quinone, thereby initiating a futile redox cycle and generating ROS. This process consumes cellular reducing equivalents (NADH and NADPH) and leads to oxidative stress. nih.gov

The interaction between dimeric naphthoquinones and NQO1 has been structurally characterized, revealing a direct physical interaction within the active site of the enzyme. nih.gov This interaction affects the redox state of the FAD cofactor of NQO1. nih.gov The specific outcome of the interaction between 7-dimethoxy-5-hydroxy-1,4-naphthoquinone and NQO1 would depend on the stability of its corresponding hydroquinone. If the hydroquinone is unstable, NQO1 could paradoxically enhance its cytotoxicity through bioactivation. The expression levels of NQO1 in different cell types can, therefore, be a determinant of their sensitivity to certain naphthoquinones. mdpi.com

| Enzyme | Interaction with Naphthoquinones | Consequence |

| Topoisomerase II | Stabilization of the enzyme-DNA cleavage complex | Accumulation of DNA strand breaks, apoptosis |

| NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | Two-electron reduction to hydroquinone | Detoxification or bioactivation (redox cycling) |

Protein Disulfide Isomerase (PDI) Inhibition

Protein Disulfide Isomerase (PDI) is an enzyme critical for the correct folding of proteins through the formation and rearrangement of disulfide bonds. It is primarily located in the endoplasmic reticulum but is also found on cell surfaces, where it participates in processes like thrombosis and cancer progression. nih.gov

Derivatives of 5-hydroxy-1,4-naphthoquinone (juglone) have been identified as inhibitors of PDI. nih.govresearchgate.netacs.org These compounds target PDI, which is involved in platelet aggregation and cancer cell proliferation. nih.gov By inhibiting PDI, these naphthoquinone derivatives can serve as dual-action agents against both thrombosis and cancer. researchgate.netacs.org The mechanism of inhibition often involves covalent binding to the catalytic active site of the PDI enzyme. researchgate.net

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine. nih.gov Consequently, MAO inhibitors are of significant pharmacological interest for treating depressive disorders and neurodegenerative diseases. jst.go.jp

Several 1,4-naphthoquinone derivatives have been shown to inhibit MAO enzymes. For instance, 5,8-dihydroxy-1,4-naphthoquinone (B181067) (naphthazarin) is a potent inhibitor of MAO-B. nih.govjst.go.jp Shikonin (B1681659), another related compound, competitively inhibits both MAO-A and MAO-B in a reversible manner. nih.gov From the Malaysian herbal medicine Diospyros sp., naphthoquinone dimers have been isolated that exhibit MAO inhibitory activity. nih.govpharm.or.jp

β-Secretase Inhibition

β-Secretase (BACE1) is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. nih.gov Inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ formation. frontiersin.orgnih.gov

Juglone (5-hydroxy-1,4-naphthoquinone), a parent compound for the derivatives under discussion, has been shown to inhibit β-secretase. This activity is crucial as it not only reduces the formation of Aβ but also helps to disaggregate pre-formed amyloid fibrils, suggesting a dual benefit in Alzheimer's pathology. jst.go.jpnih.gov

Other Enzyme Targets (e.g., Specific Kinases, Proteases)

The biological activity of naphthoquinones extends to other critical enzyme targets. Diospyrin (B1219850), a bis-naphthoquinone derived from 7-methyljuglone (B1678795), is a potent inhibitor of type I DNA topoisomerase in Leishmania donovani, the parasite responsible for leishmaniasis. nih.gov This inhibition is specific, as it does not significantly affect the host's topoisomerase enzymes. nih.gov

Furthermore, certain synthetic 1,4-naphthoquinones have been found to inhibit mitogen-activated protein kinase kinase 7 (MKK7), a component of the MAPK signaling pathway. nih.gov Another naphthoquinone, plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone), inhibits the activation of c-Src, Janus-activated kinase (JAK)1, and JAK2. nih.gov

Cellular Signaling Pathway Modulation

MAPK Pathway Regulation (ERK, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway involves several key kinases such as ERK, p38, and JNK. nih.gov

A derivative, 2-(4-methoxyphenylthio)-5,8-dimethoxy-1,4-naphthoquinone (MPTDMNQ), has been shown to induce apoptosis in human gastric cancer cells through the activation of the MAPK signaling pathway, mediated by reactive oxygen species (ROS). medchemexpress.com In macrophages, dimethoxy chalcone (B49325) derivatives, which share structural similarities, have been observed to inhibit inflammatory responses by modulating the phosphorylation of ERK, p38, and JNK. nih.gov

STAT3 Pathway Interference

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell survival, proliferation, and angiogenesis. nih.gov Its constitutive activation is a hallmark of many cancers, making it a prime target for anticancer therapies. nih.gov

Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) has been found to inhibit both constitutive and interleukin 6-inducible STAT3 phosphorylation in multiple myeloma cells. nih.gov This inhibition is mediated through the induction of the protein tyrosine phosphatase, SHP-1. nih.gov Similarly, the derivative MPTDMNQ induces apoptosis in gastric cancer cells in part by targeting the STAT3 signaling pathway. medchemexpress.com Synthetic STAT3 inhibitors incorporating a naphthoquinone unit have also demonstrated potent anti-proliferation activity in gastric cancer cells by blocking the STAT3 signaling pathway. nih.gov

PI3K/AKT Signaling Pathway Modulation

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target. Several naphthoquinone derivatives have been shown to exert their effects by modulating this pathway.

Juglone, a prominent naphthoquinone, has been demonstrated to inhibit the PI3K/Akt signaling pathway. nih.govmdpi.com This inhibition is often mediated by the generation of reactive oxygen species (ROS). nih.govnih.gov Studies have shown that juglone can directly bind with and inhibit PI3K activity, leading to the downregulation of downstream effectors like AKT and the mammalian target of rapamycin (B549165) (mTOR). nih.gov This cascade of inhibition disrupts crucial cellular processes, including metabolism and survival signals. nih.gov For instance, in non-small cell lung cancer cells, juglone-induced inhibition of the PI3K/Akt pathway was linked to the induction of apoptosis. nih.govnih.gov

Similarly, plumbagin, another well-studied naphthoquinone, suppresses the PI3K/Akt pathway in various cancer models. nih.govmdpi.com In glioma cells, plumbagin's ability to inhibit migration and invasion was associated with the inactivation of PI3K/Akt signaling and subsequent downregulation of matrix metalloproteinases (MMP-2/9). nih.gov The compound has been shown to inhibit the pathway, leading to reduced cell viability and suppression of glucose transporter GLUT1. mdpi.com The combination of plumbagin with other natural compounds like curcumin (B1669340) has been suggested to synergistically target the PI3K/Akt/mTOR pathway, highlighting its therapeutic potential. mdpi.comresearchgate.net Diospyrin and its analogues have also been reported to suppress cancer cell proliferation through the inhibition of PI3K/Akt/mTOR signaling. researchgate.net

| Compound | Target Cell/Model | Key Findings | Reference |

|---|---|---|---|

| Juglone | Non-Small Cell Lung Cancer (NSCLC) Cells | Inhibits PI3K/Akt pathway, mediated by ROS, leading to apoptosis. | nih.govnih.gov |

| Juglone | Bovine Oocytes | Downregulates PI3K/AKT/mTOR pathway, affecting oocyte quality. | nih.gov |

| Plumbagin | Glioma Cells (U87, U251) | Suppresses PI3K/Akt activation, inhibiting cell migration and invasion. | nih.gov |

| Plumbagin | Various Cancer Models | Inhibits PI3K/Akt/mTOR signaling, leading to apoptosis and reduced proliferation. | mdpi.commdpi.com |

| Diospyrin | Cancer Cells | Inhibits PI3K/Akt/mTOR signaling, suppressing proliferation. | researchgate.net |

Modulation of the Unfolded Protein Response (UPR) and ER Stress

The endoplasmic reticulum (ER) is essential for protein folding and maturation. An accumulation of unfolded or misfolded proteins in the ER lumen triggers a state known as ER stress, which in turn activates a signaling network called the Unfolded Protein Response (UPR). wikipedia.orgnih.gov The UPR's initial goal is to restore homeostasis, but prolonged stress leads to apoptosis. wikipedia.orgnih.gov

Naphthoquinones can induce ER stress as part of their mechanism of action. Plumbagin has been shown to trigger a lethal ER stress response in prostate cancer cells, an effect mediated by the production of ROS. karger.comnih.govkarger.com Treatment with plumbagin leads to the activation of key ER stress markers, including the phosphorylation of eukaryotic initiation factor 2 alpha (p-eIF2α) and increased expression of Activating Transcription Factor 4 (ATF4). karger.comkarger.com Blockage of ROS production was found to reverse the plumbagin-induced ER stress and subsequent apoptosis. karger.comnih.gov Similarly, in oral squamous cell carcinoma, plumbagin induces apoptosis through ER stress, mitochondrial dysfunction, and caspase activation. researchgate.net Studies in osteosarcoma cells also revealed that plumbagin upregulates GRP78 and GRP94, two major proteins involved in ER stress. researchgate.net

Juglone has also been found to modulate UPR signaling. In T-cell acute lymphoblastic leukemia cells, juglone treatment affects the expression of UPR-related proteins GRP78/Bip and inositol-requiring enzyme 1 alpha (IRE1α). researchgate.net It also influences the splicing of X-box binding protein 1 (XBP1) mRNA, a key event in the IRE1α branch of the UPR. researchgate.net

Transcription Factor Activity (e.g., FOX-related transcription factors, p53)

Transcription factors are pivotal in controlling gene expression and cellular fate. The tumor suppressor p53 is a master regulator that responds to cellular stress by inducing cell cycle arrest or apoptosis. rsc.org The Forkhead box (FOX) family of transcription factors also plays crucial roles in regulating proliferation, differentiation, and longevity.

The activity of naphthoquinones often intersects with these critical transcription factors. Plumbagin has been shown to induce G2/M cell cycle arrest and apoptosis through a p53-dependent mechanism. mdpi.comnih.gov It can activate the Ataxia Telangiectasia Mutated (ATM)-p53 signaling pathway in response to DNA damage. mdpi.com This leads to the accumulation of p53, which in turn transcriptionally activates downstream targets like the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle arrest. mdpi.com However, plumbagin can also induce apoptosis in p53-mutant cell lines, indicating the existence of p53-independent pathways as well. mdpi.com

Conversely, some studies have reported that juglone can reduce the levels of p53 protein, suggesting a different mode of interaction with this tumor suppressor pathway. nih.gov The precise mechanisms by which various naphthoquinones differentially regulate p53 and its network require further elucidation. The direct modulation of FOX-related transcription factors by 7-dimethoxy-5-hydroxy-naphthoquinone or its close derivatives is an area that warrants more specific investigation.

Macromolecular Interactions

The genotoxic potential of many anticancer agents stems from their ability to interact with and damage DNA. Naphthoquinones can induce significant DNA damage, often through the generation of ROS, which leads to oxidative lesions and strand breaks. nih.gov

Plumbagin is known to cause DNA double-strand breaks (DSBs). nih.gov This damage triggers a DNA Damage Response (DDR), characterized by the activation of the master kinase ATM and its downstream effectors, checkpoint kinases Chk1 and Chk2. mdpi.com A sensitive marker of DSBs, the phosphorylated histone variant γ-H2AX, is strongly induced by plumbagin treatment. mdpi.com The generation of ROS appears to be a key upstream event in plumbagin-induced DNA damage. mdpi.comacs.org Studies using biophysical techniques suggest that plumbagin interacts with DNA primarily through minor groove binding, which may lead to structural changes contributing to its genotoxic effects. frontiersin.org

Juglone also induces DNA damage, which is considered a component of its cytotoxic mechanism. nih.govfrontiersin.org It has been shown to cause DNA single-strand breaks in human fibroblasts. mdpi.com Extracts from Juglans nigra, which are rich in juglone, have been observed to bind to DNA through a combination of electrostatic and intercalative modes. mdpi.com The ability of these compounds to become embedded in genomic DNA can disrupt its normal function. frontiersin.org

| Compound | Type of DNA Damage | Mediating Factor | Downstream Signaling | Reference |

|---|---|---|---|---|

| Plumbagin | Double-Strand Breaks (DSBs) | Reactive Oxygen Species (ROS) | Activation of ATM-p53 pathway, Chk1/2, γ-H2AX formation. | mdpi.comnih.gov |

| Juglone | Single-Strand Breaks | Not specified | Contributes to cytotoxicity and apoptosis. | mdpi.com |

| Plumbagin | Minor Groove Binding | Direct Interaction | Potential structural alterations leading to genotoxicity. | frontiersin.org |

| Juglans nigra Extract (rich in Juglone) | Intercalation and Electrostatic Binding | Direct Interaction | Disruption of DNA function. | mdpi.com |

In addition to interacting with DNA, naphthoquinones can bind to and modify proteins. The quinone structure is susceptible to nucleophilic attack, allowing it to form covalent adducts with cellular macromolecules, particularly proteins with reactive cysteine residues.

Juglone is known to form adducts with nucleophiles through a Michael-type addition. nih.gov A primary target for this reaction is the thiol group of glutathione, a major cellular antioxidant. The formation of juglone-glutathione adducts depletes cellular glutathione stores, thereby increasing oxidative stress and enhancing cytotoxicity. nih.gov This alkylation can also affect basic amine or thiol groups on proteins, potentially altering their structure and function. nih.gov

Apoptosis and Cell Cycle Regulation (Mechanistic Studies)

A major outcome of the cellular perturbations induced by naphthoquinones is the activation of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Apoptosis: Naphthoquinone derivatives like juglone, plumbagin, and diospyrin are potent inducers of apoptosis. nih.govmdpi.comnih.gov The mechanism frequently involves the intrinsic or mitochondrial pathway. This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which disrupts the mitochondrial membrane potential. nih.govmdpi.com This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of executioner caspases, such as caspase-3 and caspase-9, ultimately leading to cell death. nih.govmdpi.comrsc.org Diospyrin and its derivatives have been shown to induce apoptosis through the activation of caspase-3 and caspase-8. nih.gov

Cell Cycle Regulation: These compounds also cause significant disruption of the cell cycle. Plumbagin has been repeatedly shown to induce cell cycle arrest at the S or G2/M phase in various cancer cells. mdpi.comnih.govnih.gov This arrest is associated with the modulation of key cell cycle regulatory proteins. Plumbagin treatment leads to a reduction in the levels of cyclins A and B1, as well as their partner cyclin-dependent kinases (CDKs) like Cdc2 (CDK1). nih.govrsc.org It also downregulates the phosphatase Cdc25C, which is responsible for activating the Cdc2/Cyclin B1 complex required for mitotic entry. nih.gov Concurrently, plumbagin can increase the expression of the CDK inhibitor p21. mdpi.comnih.gov

Juglone also causes cell cycle arrest, with studies reporting blockage at the S phase or G2/M phase. nih.govmdpi.comacs.org This effect is mediated by the inactivation of proteins like cyclin A and CDK2. acs.org

| Compound | Effect | Key Molecular Events | Reference |

|---|---|---|---|

| Plumbagin | Apoptosis | Increased Bax/Bcl-2 ratio, Caspase-9 and -3 activation. | nih.govrsc.org |

| Plumbagin | Cell Cycle Arrest (S, G2/M) | Decreased Cyclin A, Cyclin B1, Cdc2, Cdc25C; Increased p21. | mdpi.comnih.gov |

| Juglone | Apoptosis | Increased Bax/Bcl-2 ratio, Cytochrome c release, Caspase-3 cleavage. | nih.govmdpi.com |

| Juglone | Cell Cycle Arrest (S, G2/M) | Inactivation of Cyclin A, CDK2; Decreased Cdc25A. | nih.govacs.org |

| Diospyrin | Apoptosis | Activation of Caspase-3 and Caspase-8. | nih.gov |

Induction of Apoptotic Pathways (e.g., Caspase Activation, Bcl-2/Bax Modulation)

Naphthoquinones, including 7-methyljuglone and its derivatives, are known to induce apoptosis in cancer cells through multiple pathways. This programmed cell death is often mediated by the activation of caspases and the modulation of the Bcl-2 family of proteins.

A derivative of 7-methyljuglone, 2-methoxy-6-acetyl-7-methyljuglone (MAM), has been shown to induce caspase-dependent intrinsic apoptosis in melanoma and breast cancer cells. nih.gov This process involves the activation of a cascade of enzymes known as caspases, which are central to the execution of apoptosis. The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, leads to the cleavage of key cellular proteins and ultimately, cell death. nih.gov For instance, the diethyl ether derivative of diospyrin, another naphthoquinonoid, was found to mediate apoptosis through the activation of caspase-3 and caspase-8. nih.gov

The regulation of apoptosis is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. nih.gov The ratio of these proteins is crucial in determining a cell's susceptibility to apoptosis. Several naphthoquinone derivatives have been shown to alter this balance in favor of apoptosis. For example, the natural naphthoquinone plumbagin has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key event in the mitochondrial pathway of apoptosis. nih.gov Similarly, juglone, a related naphthoquinone, has been found to down-regulate the expression of Bcl-2 and up-regulate the expression of Bax. nih.gov This modulation of Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade. nih.gov

Table 1: Effects of Naphthoquinone Derivatives on Apoptotic Pathway Proteins

| Compound | Cell Line | Effect on Caspases | Effect on Bcl-2 Family Proteins |

|---|---|---|---|

| 2-methoxy-6-acetyl-7-methyljuglone (MAM) | B16-F10 melanoma, MCF7 breast cancer | Induces caspase-dependent apoptosis nih.gov | Not specified |

| Diospyrin diethyl ether derivative | HL-60, K-562, MCF-7, HeLa | Activation of caspase-3 and caspase-8 nih.gov | Decreased expression of Bcl-2, migration of Bax to mitochondria nih.gov |

| Plumbagin | A549 lung cancer | Activation of caspase-9 and caspase-3 nih.gov | Increased Bax, decreased Bcl-2 nih.gov |

| Juglone | Ishikawa endometrial cancer | Not specified | Decreased Bcl-2 and Bcl-xL, increased Bax and Bad nih.gov |

| Juglone | Lewis lung cancer and A549 cells | Increased cleavage of caspase-3 nih.gov | Decreased Bcl-2, increased Bax nih.gov |

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, 7-methyljuglone and its derivatives can exert their anti-cancer effects by arresting the cell cycle at various phases, thereby preventing cell proliferation.

Juglone, a structurally similar naphthoquinone, has been shown to induce cell cycle arrest in different cancer cell lines. In human endometrial cancer cells, juglone caused a significant arrest in the S phase of the cell cycle. nih.gov This was accompanied by a decrease in the levels of key cell cycle regulatory proteins such as CDK2, cdc25A, CHK1, and cyclin A, and an increase in the expression of the cell cycle inhibitor p21. nih.gov In other studies, juglone has been observed to arrest the cell cycle at the G0/G1 phase in glioblastoma cells and at the G1 phase in breast cancer cells. mdpi.com Furthermore, in non-small cell lung cancer cells, juglone was found to arrest the cell cycle in the G2/M phase. nih.gov

The specific phase of cell cycle arrest can be dependent on the specific derivative and the type of cancer cell. For instance, a study on various derivatives of Justicidin B, which share some structural similarities with naphthoquinones, found that all the tested compounds induced cell cycle arrest at the S phase in human melanoma cells. nih.govnih.gov

Table 2: Cell Cycle Arrest Induced by Naphthoquinone Derivatives

| Compound | Cell Line | Phase of Cell Cycle Arrest |

|---|---|---|

| Juglone | Ishikawa endometrial cancer | S phase nih.gov |

| Juglone | Glioblastoma | G0/G1 phase mdpi.com |

| Juglone | Breast cancer | G1 phase mdpi.com |

| Juglone | Lewis lung cancer and A549 | G2/M phase nih.gov |

| Justicidin B derivatives | A375 human melanoma | S phase nih.govnih.gov |

Alteration of Mitochondrial Transmembrane Potential

The mitochondrion plays a central role in the intrinsic pathway of apoptosis, and a key event in this process is the disruption of the mitochondrial transmembrane potential (ΔΨm). nih.gov Several derivatives of naphthoquinone have been shown to induce a loss of ΔΨm, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.

The natural naphthoquinone plumbagin has been demonstrated to cause a dissipation of the mitochondrial membrane potential in lung cancer cells. nih.gov This loss of ΔΨm is often linked to the modulation of Bcl-2 family proteins and the subsequent opening of the mitochondrial permeability transition pore. nih.gov The diethyl ether derivative of diospyrin has also been shown to induce apoptosis through a mechanism involving the alteration of mitochondrial permeability transition. nih.gov

Studies on various 1,4-naphthoquinone derivatives have confirmed their ability to induce a loss of ΔΨm in cancer cells. jmatonline.com This disruption of the mitochondrial membrane is a critical step that precedes the release of cytochrome c into the cytosol, which then triggers the activation of the caspase cascade, ultimately leading to apoptosis. nih.gov The ability of these compounds to target mitochondrial processes is thought to be related to their structural similarity to ubiquinone, a key component of the mitochondrial respiratory chain. mdpi.com

Table 3: Effect of Naphthoquinone Derivatives on Mitochondrial Transmembrane Potential (ΔΨm)

| Compound | Cell Line | Effect on ΔΨm |

|---|---|---|

| Plumbagin | A549 lung cancer | Dissipation of ΔΨm nih.gov |

| Diospyrin diethyl ether derivative | MCF-7 breast cancer | Alteration of mitochondrial permeability transition nih.gov |

| 1,4-Naphthoquinone derivatives (DL666 and DL667) | A375 and A549 | Loss of ΔΨm jmatonline.com |

| Naphthoquinone derivatives 9 and 16 | A549 | Loss of mitochondrial membrane integrity mdpi.com |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Comparative Analysis of Naphthoquinone Core Structures (e.g., 1,4- vs 1,2-Naphthoquinones)

Naphthoquinones are classified based on the position of their two carbonyl groups, with 1,4-naphthoquinones and 1,2-naphthoquinones being the most common isomers. While they are isomers, their different arrangements of carbonyl groups result in distinct physicochemical properties and pharmacological actions. nih.gov

1,4-Naphthoquinones are the more extensively studied class and are found in many natural products with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. jst.go.jpjst.go.jp Their biological activity is often attributed to their ability to undergo redox cycling to generate ROS and their electrophilic nature, which allows them to form covalent bonds with biological nucleophiles. nih.gov Many anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, contain a 1,4-naphthoquinone (B94277) backbone. nih.gov

1,2-Naphthoquinones, while less common, also exhibit significant biological activities. They are known to be highly reactive electrophiles and can induce cytotoxicity through mechanisms such as the production of ROS and arylation of cellular proteins. nih.gov The synthesis of fused 1,2-naphthoquinones has yielded compounds with cytotoxic properties. rsc.org The different electronic distribution and steric hindrance in 1,2-naphthoquinones compared to their 1,4-counterparts can lead to different interactions with biological targets and, consequently, different therapeutic profiles.

Chirality and Stereochemical Influence on Biological Activity

Chirality, the property of a molecule being non-superimposable on its mirror image, can have a significant impact on the biological activity of naphthoquinones. nih.gov When a naphthoquinone derivative contains one or more chiral centers, its different stereoisomers (enantiomers or diastereomers) can exhibit distinct pharmacological and toxicological profiles. tru.ca This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. nih.gov

The antibacterial activity of the dimeric naphthoquinones Diospyrin (B1219850) and Isodiospyrin provides an example of stereochemical influence. Isodiospyrin has been found to be more active than its racemic isomer Diospyrin against a range of bacteria. nih.gov This suggests that the specific three-dimensional arrangement of the atoms in Isodiospyrin allows for a more favorable interaction with its bacterial target.

The development of chiral drugs requires careful consideration of their stereochemistry, as one enantiomer may be therapeutically active while the other may be inactive or even toxic. chemrxiv.org Therefore, the synthesis and biological evaluation of individual stereoisomers of chiral naphthoquinones are essential for the development of safe and effective therapeutic agents.

Advanced Analytical and Spectroscopic Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structure elucidation of organic molecules. For naphthoquinones, which often feature proton-deficient scaffolds, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle.

2D NMR experiments are crucial for establishing the carbon skeleton and the placement of substituents. The structure of related compounds, such as 6-ethyl-2,7-dimethoxyjuglone (6-ethyl-5-hydroxy-2,7-dimethoxy-1,4-naphthoquinone), has been meticulously determined using these methods. nih.gov

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is instrumental in identifying adjacent protons and piecing together spin systems within a molecule. For instance, in an ethyl group, COSY spectra would show a correlation between the methyl and methylene (B1212753) protons. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon atoms (¹JCH), providing a direct link between the ¹H and ¹³C NMR spectra. sdsu.edu This is essential for assigning carbon resonances based on their attached, and often more easily assigned, protons. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably one of the most powerful 2D NMR techniques for structural elucidation, as it shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds, nJCH). sdsu.edu This allows for the connection of different spin systems and the placement of quaternary carbons and heteroatoms that lack attached protons. For example, HMBC correlations from methoxy (B1213986) protons (OCH₃) to the aromatic carbon they are attached to (C-7) are definitive for confirming their position. nih.gov

Rotating Frame Overhauser Effect Spectroscopy (ROESY): This experiment detects through-space correlations between protons that are in close proximity, which is vital for determining relative stereochemistry and conformational information.

Table 1: ¹H and ¹³C NMR Data for 6-ethyl-5-hydroxy-2,7-dimethoxy-1,4-naphthoquinone in CDCl₃ Data derived from published research on closely related analogues. nih.gov

| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations | Key COSY Correlations |

| 1 | 185.0 | |||

| 2 | 158.5 | OCH₃-2 | ||

| 3 | 108.0 | 6.15, s | ||

| 4 | 180.5 | |||

| 4a | 110.0 | |||

| 5 | 160.0 | OH-5 | ||

| 6 | 130.0 | CH₂-1' | ||

| 7 | 162.0 | OCH₃-7 | ||

| 8 | 105.0 | 7.10, s | ||

| 8a | 135.0 | |||

| OH-5 | 12.50, s | C-4a, C-5, C-6 | ||

| OCH₃-2 | 56.5 | 3.85, s | C-2 | |

| OCH₃-7 | 56.8 | 3.95, s | C-7 | |

| 1' | 22.0 | 2.60, q, 7.5 | C-5, C-6, C-7 | CH₃-2' |

| 2' | 14.0 | 1.20, t, 7.5 | C-6, C-1' | CH₂-1' |

While HMBC is powerful, its ability to detect very long-range correlations (beyond 4 bonds) can be limited. For particularly challenging structures, such as the head-to-tail linked naphthoquinone heterodimers isolated from Pyrenochaetopsis sp., more specialized techniques are required. nih.gov The Long-Range Heteronuclear Single Quantum Multiple Bond Correlation (LR-HSQMBC) NMR experiment was utilized to observe correlations over four to six bonds (⁴⁻⁶JCH). nih.gov

This advanced technique was instrumental in confirming the precise connectivity between the two distinct naphthoquinone units in the dimers. nih.gov Conventional HMBC experiments were insufficient to establish this linkage unambiguously due to the distance between the correlating nuclei. The LR-HSQMBC data provided the key cross-peaks that solidified the final structures of these complex dimeric natural products. nih.gov

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis